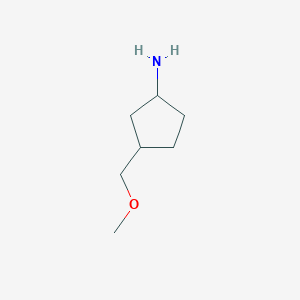

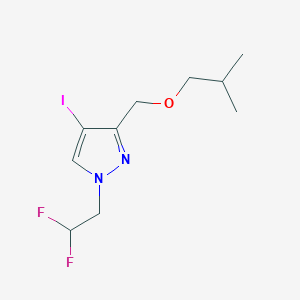

![molecular formula C15H13NO4 B2929015 3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one CAS No. 439093-34-2](/img/structure/B2929015.png)

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan is a five-membered heterocyclic aromatic compound consisting of four carbons and one oxygen atom . Furan and its derivatives have widespread applications which include therapeutics , photovoltaic , dyes and pigments , corrosion inhibitors , food antioxidants , sustainable chemistry , and agrochemicals .

Synthesis Analysis

Furfuryl alcohol, a derivative of furan, is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste biomass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

Furan is a planar five-member heterocyclic ring with 4C and 1O atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, fura-nocoumarins and many natural terpenoids .Chemical Reactions Analysis

Reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .Physical And Chemical Properties Analysis

Furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five membered ring. It has a density of 1160 kg/m^3 and boils at 161.7°C .科学的研究の応用

Catalytic Reduction of Biomass-Derived Furanic Compounds

Furan derivatives, such as Furfural and 5-hydroxymethylfurfural (HMF), are pivotal in biomass conversion, highlighting the role of furan compounds in sustainable chemical synthesis. These compounds are transformed into valuable chemicals through catalytic processes, indicating potential applications of similar furan-based compounds in green chemistry and renewable resources utilization (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Furan-3-carboxylic Esters

Direct palladium iodide catalyzed oxidative carbonylation has been applied to 3-yne-1,2-diol derivatives to efficiently produce furan-3-carboxylic esters. This synthesis showcases the versatility of furan compounds in organic synthesis and their potential in producing high-value chemical products (Gabriele et al., 2012).

Biobased Polyesters from Furan Derivatives

Furan derivatives serve as monomers for the synthesis of biobased polyesters, demonstrating the compound's utility in creating sustainable and renewable materials. This application emphasizes the potential of furan-based compounds in material science, particularly in developing eco-friendly plastics and fibers (Jiang et al., 2014).

Furan Derivatives as Flavor Constituents

Certain furan derivatives, like Dimethyl-4-hydroxy-2H-furan-3-one, are key flavor constituents in fruits and baked foods, suggesting the possible use of related compounds in food science and flavor engineering. This application points to the potential of furan-based compounds in enhancing or modifying food flavors and aromas (Zabetakis, Gramshaw, & Robinson, 1999).

Pharmaceutical Applications

Although specific pharmaceutical applications of "3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one" were not directly found, related furan and indole compounds have been studied for their biological activities, including antiviral, antimicrobial, and anticancer properties. This suggests potential research avenues in drug discovery and development for similar compounds (Wang et al., 2014).

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . Similarly, furan derivatives have been found to target proteins like aldose reductase .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-4-2-5-10-13(9)16-14(18)15(10,19)8-11(17)12-6-3-7-20-12/h2-7,19H,8H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYVLJWUOPUGBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

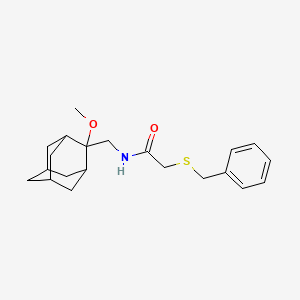

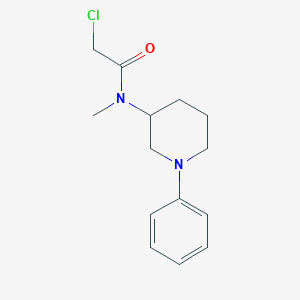

![3-cyclopentyl-7-{methyl[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2928933.png)

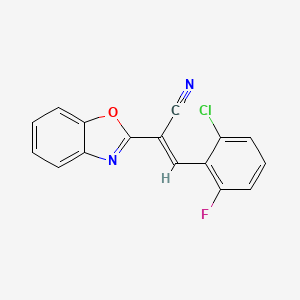

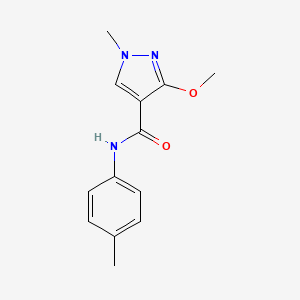

![4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2928939.png)

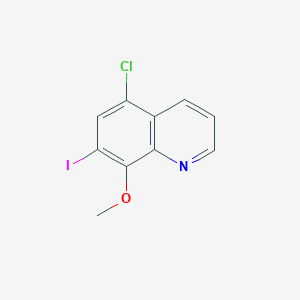

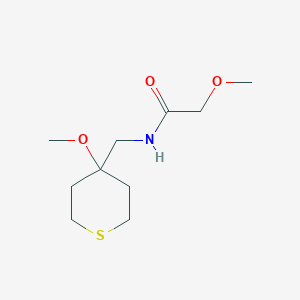

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)

![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)